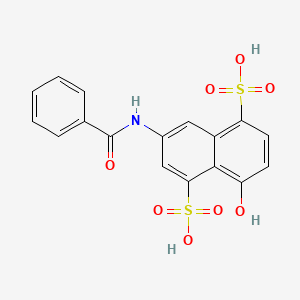
3-Benzamido-8-hydroxynaphthalene-1,5-disulfonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Benzamido-8-hydroxynaphthalene-1,5-disulfonic acid is a complex organic compound known for its unique chemical structure and properties. It is a derivative of naphthalene, featuring benzamido and hydroxyl groups along with two sulfonic acid groups. This compound is of significant interest in various scientific fields due to its diverse applications and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzamido-8-hydroxynaphthalene-1,5-disulfonic acid typically involves multiple steps, starting with the sulfonation of naphthalene. The process includes:
Sulfonation: Naphthalene is treated with sulfuric acid to introduce sulfonic acid groups at specific positions.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using a strong oxidizing agent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Benzamido-8-hydroxynaphthalene-1,5-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form amines.
Substitution: The sulfonic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Wissenschaftliche Forschungsanwendungen
3-Benzamido-8-hydroxynaphthalene-1,5-disulfonic acid finds applications in several scientific domains:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Employed in biochemical assays and as a fluorescent marker due to its unique optical properties.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and as an intermediate in the synthesis of various industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Benzamido-8-hydroxynaphthalene-1,5-disulfonic acid involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and leading to various biological effects. The sulfonic acid groups enhance its solubility and facilitate its interaction with biological molecules, while the benzamido and hydroxyl groups contribute to its reactivity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalene-1,5-disulfonic acid: Lacks the benzamido and hydroxyl groups, resulting in different reactivity and applications.
3-Amino-8-hydroxynaphthalene-1,5-disulfonic acid: Similar structure but with an amino group instead of a benzamido group, leading to different chemical behavior and uses.
8-Hydroxyquinoline-5-sulfonic acid: Contains a quinoline ring instead of a naphthalene ring, offering distinct properties and applications.
Uniqueness
3-Benzamido-8-hydroxynaphthalene-1,5-disulfonic acid stands out due to its combination of functional groups, which confer unique reactivity and versatility. Its ability to undergo various chemical reactions and its applications in multiple scientific fields highlight its significance and potential.
Eigenschaften
CAS-Nummer |
110827-70-8 |
|---|---|
Molekularformel |
C17H13NO8S2 |
Molekulargewicht |
423.4 g/mol |
IUPAC-Name |
3-benzamido-8-hydroxynaphthalene-1,5-disulfonic acid |
InChI |
InChI=1S/C17H13NO8S2/c19-13-6-7-14(27(21,22)23)12-8-11(9-15(16(12)13)28(24,25)26)18-17(20)10-4-2-1-3-5-10/h1-9,19H,(H,18,20)(H,21,22,23)(H,24,25,26) |
InChI-Schlüssel |
SNLHNXXOWZCVMO-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC3=C(C=CC(=C3C(=C2)S(=O)(=O)O)O)S(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2,6-Dichloro-3-[(2-methyl-4-nitrophenyl)methyl]pyridine](/img/structure/B14307122.png)
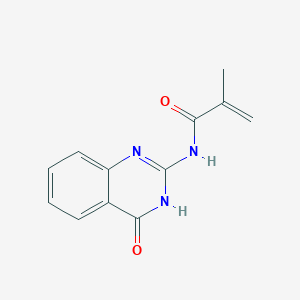

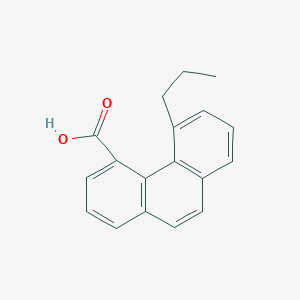
![1-[Dimethyl(phenyl)germyl]ethan-1-one](/img/structure/B14307144.png)
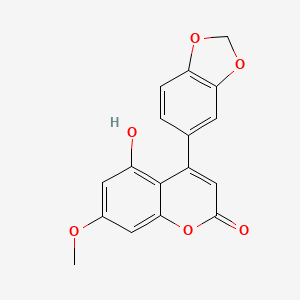
![(1E)-N'-[(3-Methoxyphenyl)methyl]-N,N-dimethylethanimidamide](/img/structure/B14307156.png)
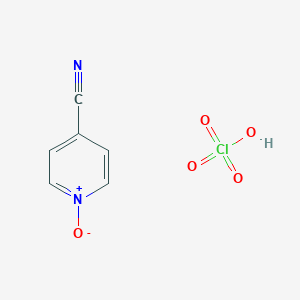
![3-{[(Triphenylstannyl)oxy]carbonyl}aniline](/img/structure/B14307162.png)
![N-Cyclohexyl-N'-[3-(piperidin-1-yl)propyl]urea](/img/structure/B14307164.png)
![3-[3-(Propan-2-ylidene)oxiran-2-YL]propanal](/img/structure/B14307170.png)
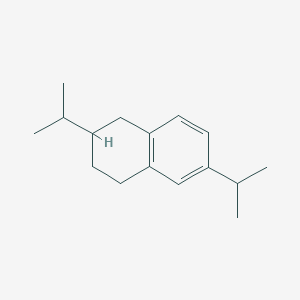
![2-[(4-Methylbenzene-1-sulfonyl)methylidene]hexanenitrile](/img/structure/B14307177.png)
